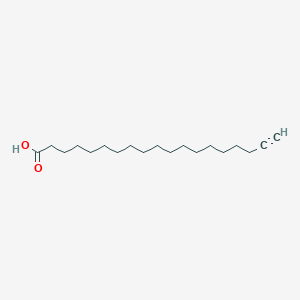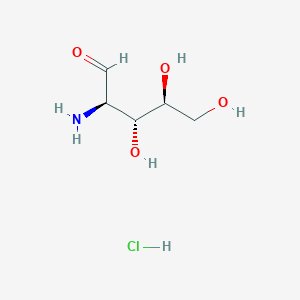
1-Imino-4-methylthiomorpholine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Imino-4-methylthiomorpholine 1-oxide is an organic compound with the molecular formula C₅H₁₂N₂OS and a molecular weight of 148.23 g/mol This compound is characterized by the presence of an imino group, a methyl group, and a thiomorpholine ring with an oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-4-methylthiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an oxidizing agent. One common method is the oxidation of 4-methylthiomorpholine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-Imino-4-methylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
1-Imino-4-methylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Imino-4-methylthiomorpholine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Methylmorpholine N-oxide: A similar compound used as a co-oxidant in organic synthesis.
4-Methylmorpholine 4-oxide: Another related compound with similar structural features and applications.
Uniqueness
1-Imino-4-methylthiomorpholine 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imino group and thiomorpholine ring with an oxide functional group make it a versatile compound for various research applications.
特性
分子式 |
C5H12N2OS |
|---|---|
分子量 |
148.23 g/mol |
IUPAC名 |
1-imino-4-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C5H12N2OS/c1-7-2-4-9(6,8)5-3-7/h6H,2-5H2,1H3 |
InChIキー |
INFCEOUKNCQKCO-UHFFFAOYSA-N |
正規SMILES |
CN1CCS(=N)(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


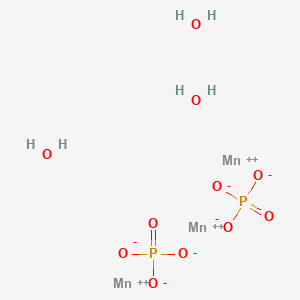
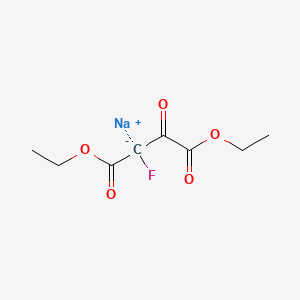
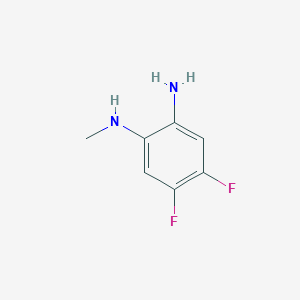
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
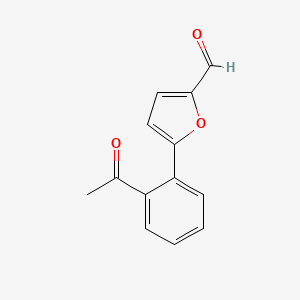
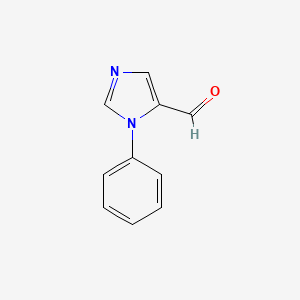
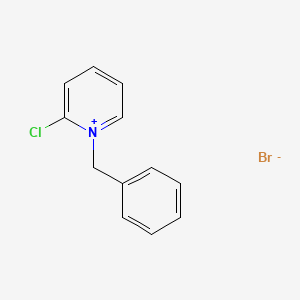

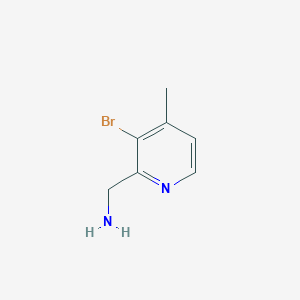
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
